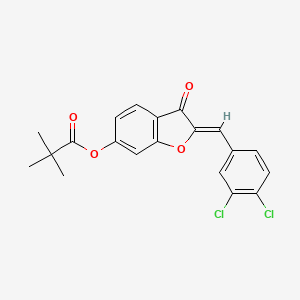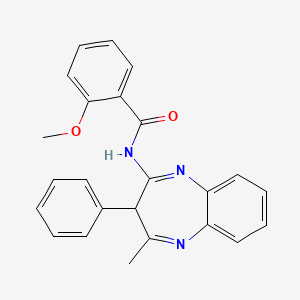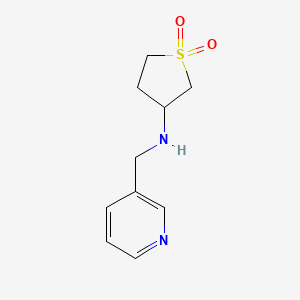
4,6-diphenyl-4H-1,3-oxazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diphenyl-4H-1,3-oxazin-2-amine is a heterocyclic compound that belongs to the oxazine family. It is characterized by the presence of an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom. The compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-diphenyl-4H-1,3-oxazin-2-amine can be achieved through a one-pot multicomponent cyclocondensation reaction. This method involves the use of ytterbium triflate and concentrated hydrochloric acid as catalysts. The reaction typically involves the condensation of an alkyne, urea, and an aldehyde to form the oxazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Diphenyl-4H-1,3-oxazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
4,6-Diphenyl-4H-1,3-oxazin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-diphenyl-4H-1,3-oxazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application, such as its antibacterial or antifungal activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-1,3-oxazines: These compounds share a similar oxazine ring structure and exhibit comparable biological activities.
4H-Benzo[d][1,3]oxazin-4-ones: These compounds also contain an oxazine ring and are known for their diverse pharmacological properties.
Uniqueness
4,6-Diphenyl-4H-1,3-oxazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
864730-83-6 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4,6-diphenyl-4H-1,3-oxazin-2-amine |
InChI |
InChI=1S/C16H14N2O/c17-16-18-14(12-7-3-1-4-8-12)11-15(19-16)13-9-5-2-6-10-13/h1-11,14H,(H2,17,18) |
InChI Key |
VISPLFQNYILXNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(OC(=N2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[7-Ethyl-8-(4-fluorophenyl)-4-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]ethanone](/img/structure/B12217138.png)


![(6E)-6-[(5Z)-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2,4-triazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12217154.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}butanamide](/img/structure/B12217164.png)
![4-[5-(2-chloro-8-methylquinolin-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12217172.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)butanamide](/img/structure/B12217176.png)
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12217177.png)
![3,4-Bis[benzylamino]thiolane-1,1-dione](/img/structure/B12217180.png)

![2,4-dichloro-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B12217189.png)
![phenyl{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}methanone](/img/structure/B12217191.png)
![4-bromo-N-[2-(2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)-1-benzofuran-3-yl]benzamide](/img/structure/B12217204.png)
